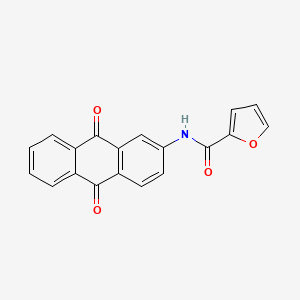![molecular formula C24H25NO4 B4968981 [1-[(4-Methoxyphenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate](/img/structure/B4968981.png)
[1-[(4-Methoxyphenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(4-Methoxyphenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate: is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-Methoxyphenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the methoxyphenyl and 2-methylpropanoylamino groups. The final step involves the acetylation of the compound to form the acetate ester. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and 2-methylpropanoyl chloride, under conditions such as reflux and the use of catalysts like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions: [1-[(4-Methoxyphenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, [1-[(4-Methoxyphenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and material science.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies. It can be used to study enzyme interactions and protein binding.
Medicine: In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for designing new pharmaceuticals with specific therapeutic effects.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [1-[(4-Methoxyphenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
- [2-(4-Methoxyphenyl)-1-naphthyl] acetate
- [1-(4-Methoxyphenyl)-2-naphthyl] acetate
- [1-(4-Methoxyphenyl)-(2-methylpropanoylamino)methyl]benzene
Comparison: Compared to these similar compounds, [1-[(4-Methoxyphenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate is unique due to its specific molecular arrangement, which imparts distinct chemical and biological properties. Its acetate ester group enhances its solubility and reactivity, making it more versatile in various applications.
特性
IUPAC Name |
[1-[(4-methoxyphenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-15(2)24(27)25-23(18-9-12-19(28-4)13-10-18)22-20-8-6-5-7-17(20)11-14-21(22)29-16(3)26/h5-15,23H,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBUQHMWBIFJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)OC)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4968908.png)
![1-[2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]ethyl]-3-phenylurea](/img/structure/B4968913.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4968948.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968951.png)
![1-benzyl-8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4968953.png)
![Methyl 4-{3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4968960.png)
![N'-[2-benzoyl-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4968967.png)

![N'-[(2-biphenylyloxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B4968972.png)
![7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole](/img/structure/B4968974.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)

![ethyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968990.png)
